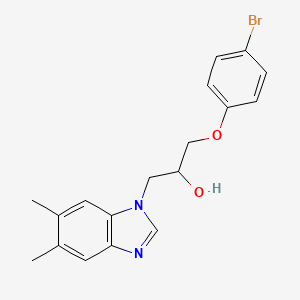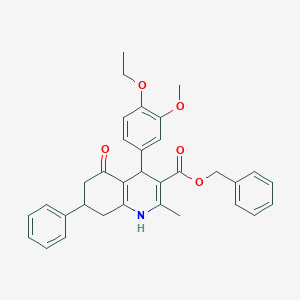![molecular formula C22H20ClNO2S B5052200 2-(4-chlorophenoxy)-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5052200.png)
2-(4-chlorophenoxy)-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide is a chemical compound that is commonly referred to as CMPT. It is a member of the amide class of organic compounds and has a molecular formula of C22H22ClNO2S. CMPT has been the subject of scientific research due to its potential applications in the field of medicine. In
Mechanism of Action
The mechanism of action of CMPT involves its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX-2 activity, CMPT reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that CMPT can reduce inflammation and pain in animal models of arthritis and chronic pain. Additionally, CMPT has been shown to inhibit the growth of cancer cells in vitro and in animal models. However, further research is needed to determine the safety and efficacy of CMPT in humans.
Advantages and Limitations for Lab Experiments
One advantage of using CMPT in lab experiments is its ability to reduce inflammation and pain in animal models, making it a useful tool for studying these conditions. Additionally, CMPT's anti-tumor properties make it a potential candidate for cancer research. However, limitations include the need for further research to determine the safety and efficacy of CMPT in humans, as well as the potential for side effects.
Future Directions
Future research on CMPT could focus on its potential applications in the treatment of arthritis, chronic pain, and cancer. Additionally, further studies could explore the safety and efficacy of CMPT in humans, as well as potential side effects. Other future directions could include the development of new synthesis methods for CMPT and the exploration of its potential applications in other areas of medicine.
Synthesis Methods
The synthesis of CMPT involves several steps. The first step is the synthesis of 2-methyl-4-[(phenylthio)methyl]phenol, which is achieved by reacting 2-methyl-4-chloromethylphenol with thiophenol in the presence of a base. The resulting product is then reacted with 4-chlorophenoxyacetic acid in the presence of a dehydrating agent to form CMPT.
Scientific Research Applications
CMPT has been the subject of scientific research due to its potential applications in the field of medicine. Studies have shown that CMPT has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of conditions such as arthritis and chronic pain. Additionally, CMPT has been shown to have anti-tumor properties, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO2S/c1-16-13-17(15-27-20-5-3-2-4-6-20)7-12-21(16)24-22(25)14-26-19-10-8-18(23)9-11-19/h2-13H,14-15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVQOYDFVQLKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{1-[2-(phenylethynyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5052124.png)
![N-(2-ethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5052133.png)


![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-cyclohexylpiperazine](/img/structure/B5052159.png)

![6-(4-methyl-3-oxo-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5052186.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-ethyl-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B5052192.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5052205.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5052206.png)
![N-methyl-2-(phenoxymethyl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5052233.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B5052240.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5052245.png)
![1-(1H-benzimidazol-1-yl)-3-[(1-bromo-2-naphthyl)oxy]-2-propanol](/img/structure/B5052250.png)